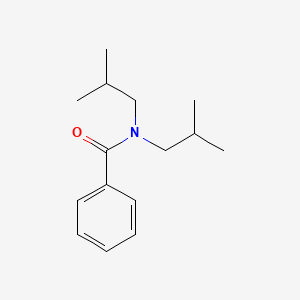
N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine typically involves the condensation reaction between 4-chlorobenzaldehyde and 3,4-dimethoxyphenethylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid, such as acetic acid, to facilitate the reaction. The mixture is refluxed for several hours, and the product is obtained by cooling and crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Produces oxides or carboxylic acids.
Reduction: Yields the original amine and aldehyde.
Substitution: Results in various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorobenzylidene)-4-methylaniline
- N-(4-Nitrobenzylidene)aniline
- N-(4-Methylbenzylidene)-4-methylaniline
Uniqueness
N-(4-Chlorobenzylidene)-3,4-dimethoxyphenethylamine is unique due to the presence of both the 4-chlorobenzylidene and 3,4-dimethoxyphenethylamine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
15994-13-5 |
|---|---|
Formule moléculaire |
C17H18ClNO2 |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]methanimine |
InChI |
InChI=1S/C17H18ClNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11-12H,9-10H2,1-2H3 |
Clé InChI |
UABUEEHVUFGZBY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCN=CC2=CC=C(C=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





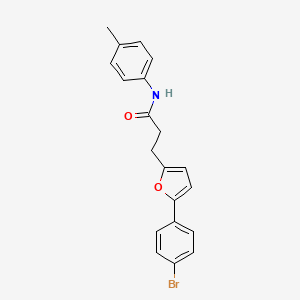

![4-methyl-N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11958135.png)

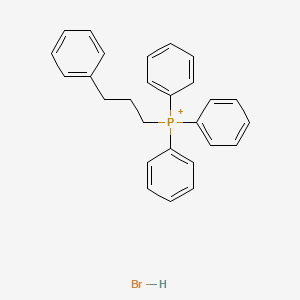
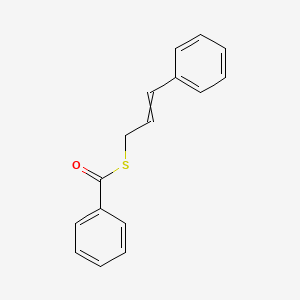
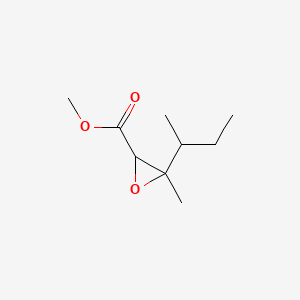


![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)
